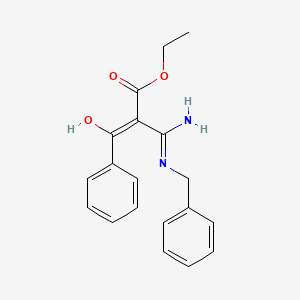![molecular formula C23H25N5O2 B6112879 4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the group of compounds known as JWH cannabinoids, which are structurally similar to delta-9-tetrahydrocannabinol (THC), the psychoactive component found in marijuana. JWH-018 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
作用机制
JWH-018 binds to the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids such as 4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. Activation of these receptors leads to a variety of physiological effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases. JWH-018 has been shown to be a potent agonist of the CB1 receptor, with an affinity that is several times greater than that of 4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which play a role in various physiological processes such as pain, reward, and anxiety. JWH-018 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using JWH-018 in scientific research is its high affinity for the CB1 receptor, which allows for the study of the effects of cannabinoid receptor activation on various physiological processes. However, one of the limitations of using JWH-018 is that it is a synthetic compound that may not accurately reflect the effects of endocannabinoids or phytocannabinoids found in nature. Additionally, the use of JWH-018 and other synthetic cannabinoids in research is subject to regulatory restrictions due to their potential for abuse.
未来方向
There are several future directions for research on JWH-018 and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse. Another area of research is the study of the effects of synthetic cannabinoids on the developing brain, as these compounds have been shown to have neurotoxic effects in animal studies. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on human health, as their use has been associated with a range of adverse effects.
合成方法
The synthesis of JWH-018 involves the reaction of 1-naphthoyl chloride with 1-piperazine to form 4-(1-piperazinyl)naphthalene-1-carboxylic acid. This intermediate is then reacted with 4-chloropyrimidine to form JWH-018. The synthesis of JWH-018 and other synthetic cannabinoids is relatively simple and can be carried out using readily available starting materials.
科学研究应用
JWH-018 has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are found in the brain, immune system, and other tissues. JWH-018 has been used to study the effects of cannabinoid receptor activation on pain, inflammation, appetite, and other physiological processes.
属性
IUPAC Name |
[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-23(20-6-5-18-3-1-2-4-19(18)15-20)28-9-7-26(8-10-28)21-16-22(25-17-24-21)27-11-13-30-14-12-27/h1-6,15-17H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRFLOEKZKJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6112814.png)
![7-[(3-methoxyphenoxy)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6112836.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine](/img/structure/B6112855.png)

![6-propyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone](/img/structure/B6112867.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-iodophenyl)benzamide](/img/structure/B6112871.png)

![2-(5-chloro-2-thienyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6112883.png)
![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6112902.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6112906.png)
![N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6112910.png)
![3-(2,3-dimethoxyphenyl)-1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]pyrrolidine](/img/structure/B6112913.png)